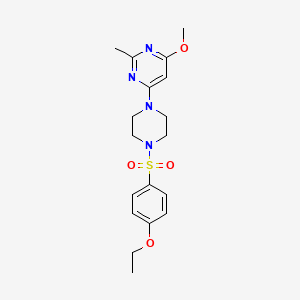

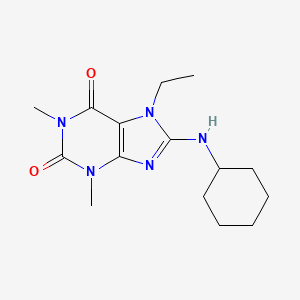

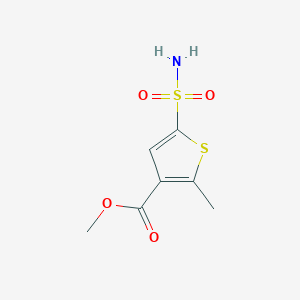

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a pyrimidine derivative with a piperazine ring and an ethoxyphenylsulfonyl group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms. The ethoxyphenylsulfonyl group is a sulfonyl group (a sulfur atom bonded to two oxygen atoms and connected to an ethoxyphenyl group).

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and an ethoxyphenylsulfonyl group . These groups could potentially influence the compound’s reactivity, stability, and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The pyrimidine ring, the piperazine ring, and the ethoxyphenylsulfonyl group could all potentially participate in chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenylsulfonyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine, focusing on six unique applications:

Antidiabetic Agents

Research has shown that compounds similar to 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can act as potent inhibitors of enzymes like alpha-glucosidase and alpha-amylase, which are crucial in carbohydrate metabolism. These inhibitors can help manage blood glucose levels in diabetic patients by slowing down carbohydrate digestion and absorption . This makes them promising candidates for developing new antidiabetic medications.

Antiviral Agents

The structural features of this compound suggest potential antiviral activity. Similar compounds have been synthesized and tested against various viruses, showing significant inhibitory effects. For instance, derivatives of sulfonyl piperazine have demonstrated activity against influenza and other RNA viruses . This indicates that 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine could be explored for antiviral drug development.

Anticancer Agents

Sulfonyl piperazine derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The specific structure of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine may interact with cellular targets involved in cancer progression, making it a potential candidate for anticancer therapy .

Anti-inflammatory Agents

The anti-inflammatory potential of sulfonyl piperazine derivatives has been explored in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This application is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Agents

Compounds with sulfonyl piperazine structures have shown antimicrobial activity against a range of bacterial and fungal pathogens. This suggests that 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine could be developed as an antimicrobial agent to treat infections caused by resistant strains .

Neuroprotective Agents

Research into neuroprotective agents has highlighted the potential of sulfonyl piperazine derivatives in protecting neurons from damage. These compounds can mitigate oxidative stress and inflammation in neural tissues, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes them promising candidates for neuroprotective drug development.

Cardioprotective Agents

The cardioprotective effects of similar compounds have been studied, showing potential in reducing cardiac hypertrophy and improving heart function. These effects are often mediated through antioxidant and anti-inflammatory pathways, suggesting that 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine could be beneficial in treating cardiovascular diseases .

Antioxidant Agents

Finally, the antioxidant properties of sulfonyl piperazine derivatives have been well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This application is particularly relevant for developing supplements or drugs aimed at reducing oxidative damage in the body .

Springer, “Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates.” Future Journal of Pharmaceutical Sciences, “A brief review of the biological potential of indole derivatives.” MDPI, “Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives.”

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-4-26-15-5-7-16(8-6-15)27(23,24)22-11-9-21(10-12-22)17-13-18(25-3)20-14(2)19-17/h5-8,13H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFCCESTFMYRCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2666223.png)

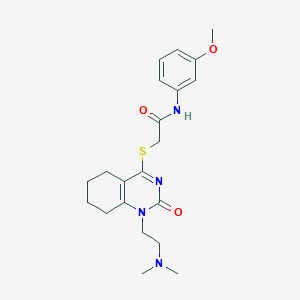

![(Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2666230.png)

![3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid](/img/structure/B2666233.png)

![6-Tert-butyl-2-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2666234.png)